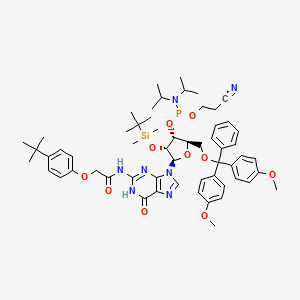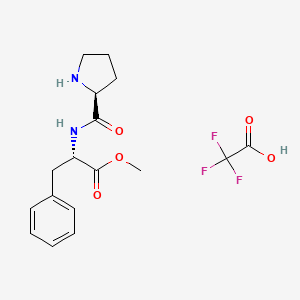
Famprofazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famprofazone-d3 is a deuterated form of Famprofazone, a nonsteroidal anti-inflammatory agent belonging to the pyrazolone series. It exhibits analgesic, anti-inflammatory, and antipyretic effects. This compound is often used in scientific research to study the pharmacokinetics and metabolism of Famprofazone due to the presence of deuterium atoms, which can be detected using mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Famprofazone-d3 involves the incorporation of deuterium atoms into the Famprofazone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methylamine in the reaction with 1-phenylpropan-2-one to form the deuterated intermediate, which is then reacted with 1-methyl-2-phenyl-4-isopropyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Famprofazone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions can occur at the phenyl rings or the pyrazolone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Famprofazone-d3 is widely used in scientific research for various applications:
Pharmacokinetics and Metabolism: Used to study the metabolic pathways and pharmacokinetics of Famprofazone in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Famprofazone.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Industrial Applications: Used in the development of new nonsteroidal anti-inflammatory drugs and related compounds.
Mécanisme D'action
Famprofazone-d3 exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever. The presence of deuterium atoms does not significantly alter the mechanism of action compared to non-deuterated Famprofazone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difenamizole: Another nonsteroidal anti-inflammatory agent with similar analgesic and anti-inflammatory properties.
Morazone: A pyrazolone derivative with comparable effects.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar therapeutic uses.
Uniqueness of Famprofazone-d3
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise tracking and quantification in biological samples. This makes this compound particularly useful in research settings where accurate measurement of drug metabolism is crucial .
Propriétés
Numéro CAS |
1346601-05-5 |
|---|---|
Formule moléculaire |
C24H31N3O |
Poids moléculaire |
380.55 |
Nom IUPAC |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
Clé InChI |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Synonymes |
1,2-Dihydro-1-methyl-4-(1-methylethyl)-5-[[methyl-d3(1-methyl-2-phenylethyl)amino]methyl]-2-phenyl-3H-pyrazol-3-one; 4-Isopropyl-2-methyl-3-[[methyl-d3(α-_x000B_methylphenethyl)amino]methyl]-1-phenyl-3-pyrazolin-5-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


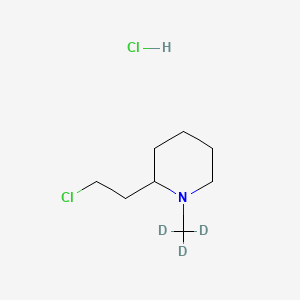
![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)
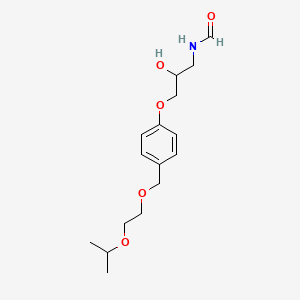
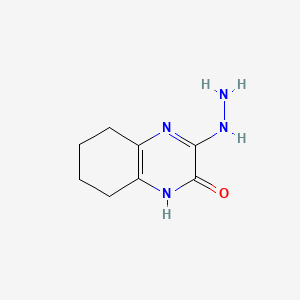
![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)
